molecular formula C13H15N3O B1347381 4-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-3h-imidazo[4,5-c]pyridine CAS No. 4875-49-4

4-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-3h-imidazo[4,5-c]pyridine

Cat. No. B1347381
CAS RN: 4875-49-4
M. Wt: 229.28 g/mol
InChI Key: UOPHZIRDFPECOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Antioxidant and Anti-inflammatory Applications

This compound has been studied for its potential as an antioxidant and anti-inflammatory agent. The presence of the methoxyphenyl group may contribute to its ability to scavenge free radicals and reduce oxidative stress. Additionally, the imidazo[4,5-c]pyridine moiety could be responsible for modulating inflammatory pathways, making it a candidate for the treatment of inflammatory diseases .

Chemotherapeutic Potential

The structural features of this compound suggest it could be integrated into chemotherapeutic regimens. Its ability to interact with various biological targets, potentially including DNA or proteins involved in cell cycle regulation, makes it a molecule of interest for cancer research. The compound’s efficacy in this field requires further exploration through in vitro and in vivo studies .

Catalysis in Dye Degradation

Research indicates that derivatives of this compound could be used in the catalytic degradation of dyes . This application is particularly relevant in the field of environmental chemistry, where the removal of synthetic dyes from wastewater is a significant challenge. The compound’s structure may allow it to act as a catalyst in the presence of oxidizing agents like hydrogen peroxide, leading to the breakdown of complex dye molecules .

Photodynamic Therapy

Due to its aromatic structure and potential photophysical properties, this compound might be applicable in photodynamic therapy (PDT) . PDT is a treatment that uses light-sensitive compounds to produce reactive oxygen species when exposed to specific wavelengths of light, which can then target and destroy cancer cells. The compound’s ability to absorb light and generate singlet oxygen could be harnessed for therapeutic purposes .

Development of Synthetic Porphyrins

The compound’s structure is conducive to the synthesis of synthetic porphyrins , which are macrocycles with extensive applications. These include serving as sensitive reagents in PDT, functional dyes, and components in solar cells. The methoxyphenyl group could be used to modify the electronic and steric properties of porphyrins, enhancing their functionality .

Blood Coagulation Factor Xa Inhibition

There is a possibility that this compound or its derivatives could act as inhibitors of blood coagulation factor Xa . This is a crucial area of research for the development of anticoagulant drugs, which are essential for the prevention of thrombosis. The compound’s interaction with factor Xa could provide a new avenue for the creation of more effective and safer anticoagulants .

properties

IUPAC Name

4-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c1-17-10-4-2-9(3-5-10)12-13-11(6-7-14-12)15-8-16-13/h2-5,8,12,14H,6-7H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOPHZIRDFPECOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C3=C(CCN2)NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60292520
Record name 4-(4-methoxyphenyl)-4,5,6,7-tetrahydro-3h-imidazo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60292520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-3h-imidazo[4,5-c]pyridine

CAS RN

4875-49-4
Record name 4875-49-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83347
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(4-methoxyphenyl)-4,5,6,7-tetrahydro-3h-imidazo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60292520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-3h-imidazo[4,5-c]pyridine
Reactant of Route 2
Reactant of Route 2
4-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-3h-imidazo[4,5-c]pyridine
Reactant of Route 3
Reactant of Route 3
4-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-3h-imidazo[4,5-c]pyridine
Reactant of Route 4
4-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-3h-imidazo[4,5-c]pyridine
Reactant of Route 5
4-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-3h-imidazo[4,5-c]pyridine
Reactant of Route 6
4-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-3h-imidazo[4,5-c]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.